5-Chlorindol-3-essigsäure

Übersicht

Beschreibung

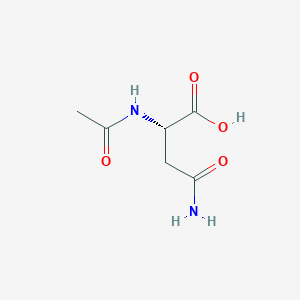

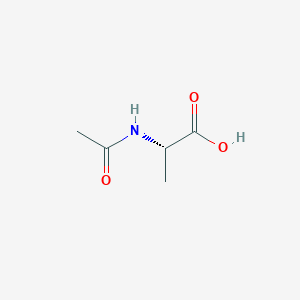

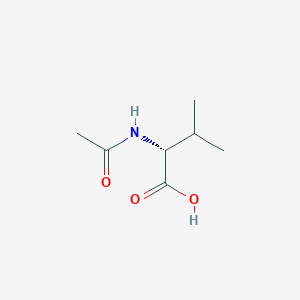

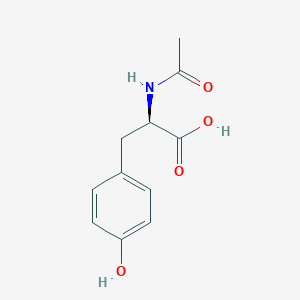

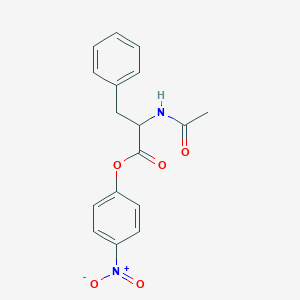

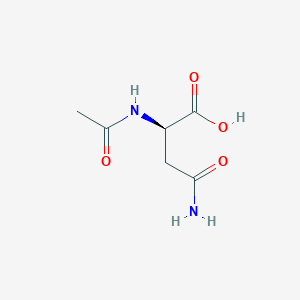

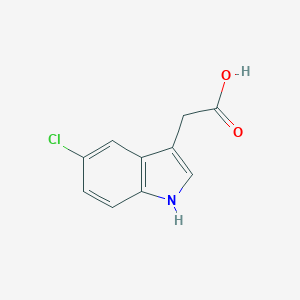

5-Chloroindole-3-acetic acid (CAS Number: 1912-45-4) is a chemical compound with a molecular weight of 209.63 . It is also known as (5-chloro-1H-indol-3-yl)acetic acid . It is a molecular entity capable of donating a hydron to an acceptor .

Synthesis Analysis

The synthesis of indole derivatives like 5-Chloroindole-3-acetic acid often involves the degradation of tryptophan in higher plants . A biosynthetic pathway involving an endophytic fungus, Colletotrichum fructicola CMU-A109, has been reported for the production of indole-3-acetic acid .Molecular Structure Analysis

The InChI code for 5-Chloroindole-3-acetic acid is 1S/C10H8ClNO2/c11-7-1-2-9-8(4-7)6(5-12-9)3-10(13)14/h1-2,4-5,12H,3H2,(H,13,14) . This indicates the presence of a chlorine atom in the indole ring .Chemical Reactions Analysis

Indole derivatives like 5-Chloroindole-3-acetic acid have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The degradation of tryptophan in higher plants produces indole-3-acetic acid .Physical and Chemical Properties Analysis

5-Chloroindole-3-acetic acid has a density of 1.5±0.1 g/cm^3, a boiling point of 445.6±30.0 °C at 760 mmHg, and a flash point of 223.3±24.6 °C . It has 3 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Rolle in Mikroorganismen

Indol-3-essigsäure (IAA), von der „5-Chlorindol-3-essigsäure“ ein Derivat ist, spielt eine wichtige Rolle beim Wachstum und der Entwicklung von Mikroorganismen . Es beeinflusst auch ihre Interaktion mit Pflanzen . Die Biosynthese und Funktionen von IAA in Mikroorganismen können die Produktion und Nutzung von IAA in der Landwirtschaft fördern .

Biosynthesewege

Die Biosynthese von IAA in Mikroorganismen umfasst mehrere Wege, darunter den Indol-3-acetamid-Weg, den Indol-3-pyruvat-Weg, den Tryptamin-Weg, den Indol-3-acetonitril-Weg, den Tryptophan-Seitenkettenoxidase-Weg und den nicht-Tryptophan-abhängigen Weg . Diese Wege interagieren miteinander über gemeinsame Schlüsselgene, um ein Netzwerk der IAA-Biosynthese zu bilden .

Auswirkungen auf Mikroorganismen

IAA hat verschiedene Auswirkungen auf Mikroorganismen. Es beeinflusst ihr Wachstum, ihre Entwicklung und sogar ihre Interaktion mit Pflanzen .

Virulenz an Pflanzen

IAA spielt auch eine Rolle bei der Virulenz von Mikroorganismen an Pflanzen .

Positive Auswirkungen auf Pflanzen

IAA hat positive Auswirkungen auf Pflanzen. Es reguliert fast alle Aspekte des Pflanzenwachstums und der Pflanzenentwicklung, wie z. B. Zellteilung, -streckung, Fruchtentwicklung und -seneszenz . Es kann auch den Schutz von Pflanzen gegen äußeren Stress erhöhen .

Biologisches Potenzial von Indolderivaten

Indolderivate, einschließlich „this compound“, besitzen verschiedene biologische Aktivitäten, wie z. B. antivirale, entzündungshemmende, krebshemmende, anti-HIV-, antioxidative, antimikrobielle, antituberkulose, antidiabetische, antimalaria-, anticholinesterase-Aktivitäten usw

Wirkmechanismus

Target of Action

5-Chloroindole-3-acetic acid (5-Cl-IAA) is an indole derivative, which are known to have unique properties of mimicking peptide structures and reversible binding to enzymes . These compounds are of great value in the regulation of plant growth . They stimulate root and fruit formation and activate the plant’s immune system against biotic and abiotic factors harmful to the plant .

Mode of Action

Indole derivatives, including 5-Cl-IAA, bind with high affinity to multiple receptors . This binding triggers a series of physiological and biochemical reactions in the plant, ultimately leading to morphological changes . The analysis of target recognition, receptor recognition, key activation sites, and activation mechanisms of indoles in plants is a crucial step for further developing compounds as plant growth regulators and immune inducers .

Biochemical Pathways

Indole-3-acetic acid (IAA), a common indole derivative, is a plant hormone produced by the degradation of tryptophan in higher plants . It is likely that 5-Cl-IAA follows a similar pathway. The transformation of IAA into the biologically inactive 2-oxindole-3-acetic acid (oxIAA) represents a new bacterial pathway for IAA inactivation/degradation . This conversion has been found to have an effect on plant growth, such as promoting root growth after germination, influencing flowering time, and regulating plant sugar metabolism .

Pharmacokinetics

It is known that indole derivatives bind with high affinity to multiple receptors , suggesting that they may be readily absorbed and distributed within the organism

Result of Action

The binding of 5-Cl-IAA to its targets triggers a series of physiological and biochemical reactions in the plant, leading to morphological changes . These changes include the stimulation of root and fruit formation . Additionally, 5-Cl-IAA activates the plant’s immune system against harmful biotic and abiotic factors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Cl-IAA. For example, certain abiotic factors such as high or low temperature can function cooperatively and precisely in controlling free IAA levels . .

Safety and Hazards

Zukünftige Richtungen

Indole and its derivatives have been found to have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . Recent advances in the production of indole from glucose or tryptophan by fermentation and the production of derived halogenated and oxygenated derivatives by microbial cell factories have been reported .

Biochemische Analyse

Biochemical Properties

5-Chloroindole-3-acetic acid interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. For instance, it has been found to directly associate with auxin indole-3-acetic acid (IAA) in the auxin degradation pathway . The nature of these interactions is likely to be similar to those of IAA, given their structural similarity.

Cellular Effects

The effects of 5-Chloroindole-3-acetic acid on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to enhance the serotonin pathway in the brain and gut .

Molecular Mechanism

At the molecular level, 5-Chloroindole-3-acetic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it interacts with IadE to form a functional Rieske non-heme dioxygenase, which works in concert with a FMN-type reductase encoded by gene iadC to transform IAA into the biologically inactive 2-oxindole-3-acetic acid .

Dosage Effects in Animal Models

The effects of 5-Chloroindole-3-acetic acid can vary with different dosages in animal models. For instance, a study found that treatment with IAA for 5 weeks attenuated depression and anxiety-like behaviors in a mouse model of unpredictable chronic mild stress . Specific dosage effects of 5-Chloroindole-3-acetic acid in animal models are yet to be explored.

Metabolic Pathways

5-Chloroindole-3-acetic acid is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels

Transport and Distribution

5-Chloroindole-3-acetic acid is transported and distributed within cells and tissues. It could interact with transporters or binding proteins, affecting its localization or accumulation

Eigenschaften

IUPAC Name |

2-(5-chloro-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c11-7-1-2-9-8(4-7)6(5-12-9)3-10(13)14/h1-2,4-5,12H,3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEIRLSDFVXNFGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CN2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10172641 | |

| Record name | 5-Chloroindole-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1912-45-4 | |

| Record name | 5-Chloroindole-3-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1912-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloroindole-3-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001912454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloroindole-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-chloro-1H-indol-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.